

Technical Support Center: Synthesis of 1-Azido-3-fluoro-5-methylbenzene

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Compound of Interest

Compound Name: 1-Azido-3-fluoro-5-methylbenzene

Cat. No.: B1380187

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of **1-azido-3-fluoro-5-methylbenzene**. This resource includes a detailed experimental protocol, a troubleshooting guide, frequently asked questions (FAQs), and essential safety information.

Experimental Protocol: Synthesis of 1-Azido-3-fluoro-5-methylbenzene

This protocol outlines the synthesis of **1-azido-3-fluoro-5-methylbenzene** from 3-fluoro-5-methylaniline via a diazotization reaction followed by substitution with azide.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
3-Fluoro-5-methylaniline	125.15	5.00 g	0.0399
Concentrated HCl (37%)	36.46	10 mL	-
Deionized Water	18.02	50 mL	-
Sodium Nitrite (NaNO ₂)	69.00	2.89 g	0.0419
Sodium Azide (NaN ₃)	65.01	3.11 g	0.0478
Diethyl Ether (Et ₂ O)	74.12	100 mL	-
Saturated Sodium Bicarbonate (NaHCO ₃) solution	-	50 mL	-
Brine (saturated NaCl solution)	-	50 mL	-
Anhydrous Magnesium Sulfate (MgSO ₄)	120.37	-	-

Procedure:

- Preparation of the Aniline Salt: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, combine 3-fluoro-5-methylaniline (5.00 g, 0.0399 mol) and deionized water (25 mL).
- Slowly add concentrated hydrochloric acid (10 mL) to the stirring suspension. The aniline will dissolve to form the hydrochloride salt.
- Cool the solution to 0-5 °C in an ice-water bath.

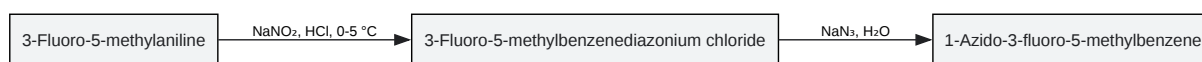
- Diazotization: Dissolve sodium nitrite (2.89 g, 0.0419 mol) in deionized water (15 mL) and cool the solution in an ice bath.
- Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution over 30 minutes, ensuring the temperature of the reaction mixture remains between 0-5 °C. Vigorous stirring is essential during this addition.
- After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is indicated by a slight color change.
- Azide Substitution: In a separate beaker, dissolve sodium azide (3.11 g, 0.0478 mol) in deionized water (10 mL) and cool the solution in an ice bath.
- Slowly add the cold sodium azide solution to the diazonium salt solution. A vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during this addition.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
- Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the solution to dryness.^[1]

Expected Yield: 85-95% of a pale yellow oil.

Characterization:

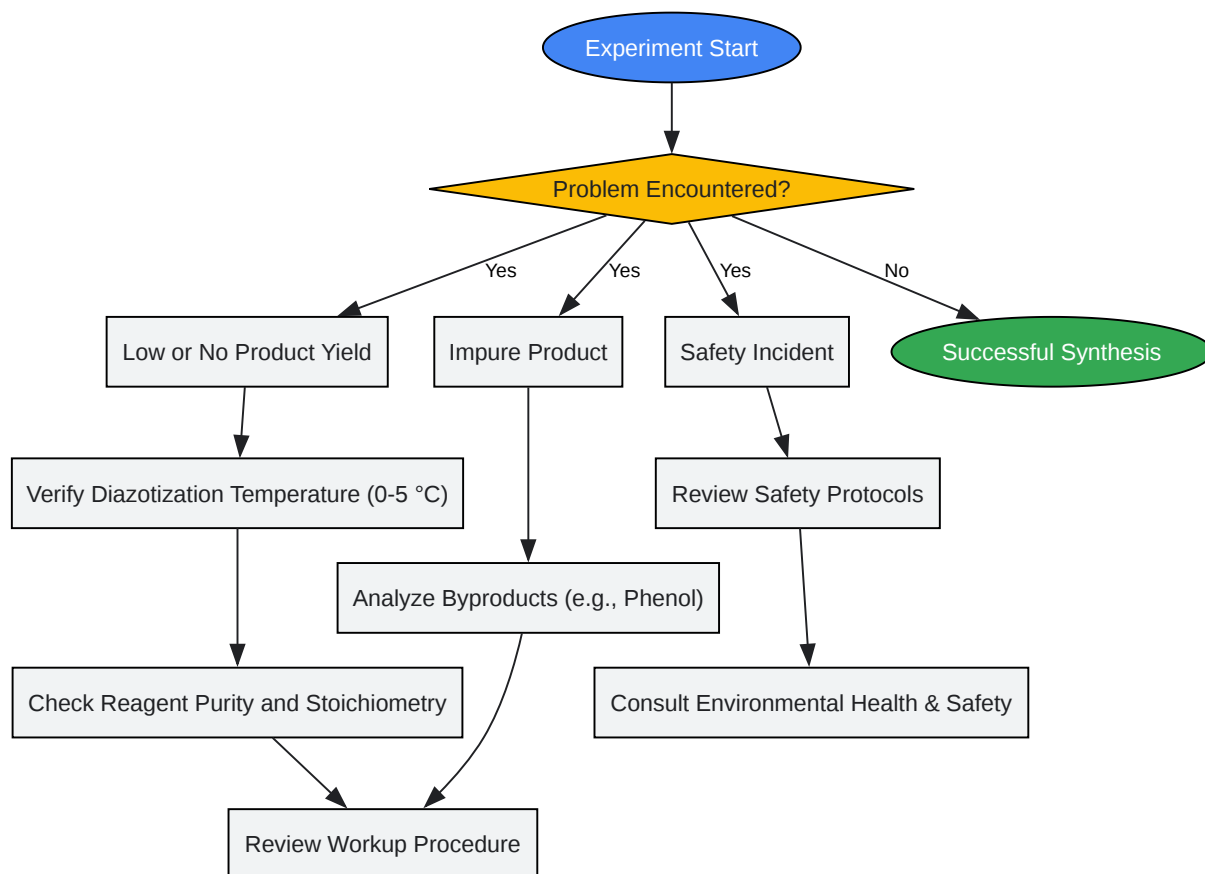
Technique	Expected Result
^1H NMR (CDCl_3 , 400 MHz)	δ (ppm): ~7.0-6.7 (m, 3H, Ar-H), 2.35 (s, 3H, -CH ₃)
^{13}C NMR (CDCl_3 , 101 MHz)	δ (ppm): ~163 (d, J=245 Hz, C-F), ~141 (d, J=10 Hz, C-N ₃), ~140 (d, J=10 Hz, C-CH ₃), ~115 (d, J=21 Hz, C-H), ~112 (d, J=2 Hz, C-H), ~106 (d, J=25 Hz, C-H), 21.5 (-CH ₃)
IR (thin film)	ν (cm ⁻¹): ~2110 (sharp, N ₃ stretch), ~1600, 1480 (aromatic C=C stretch), ~1250 (C-F stretch)

Diagrams



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Caption: Reaction pathway for the synthesis of **1-Azido-3-fluoro-5-methylbenzene**.



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References

- 1. safety.pitt.edu [safety.pitt.edu]

- To cite this document: BenchChem. [Technical Support Center: Synthesis of 1-Azido-3-fluoro-5-methylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1380187#scaling-up-the-synthesis-of-1-azido-3-fluoro-5-methylbenzene]

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